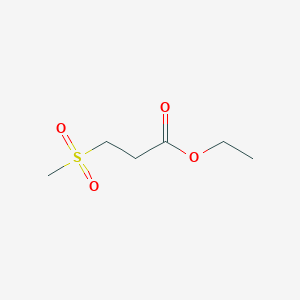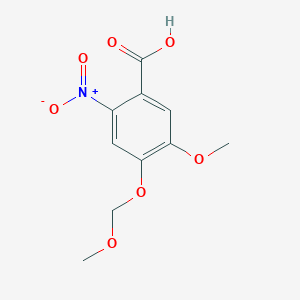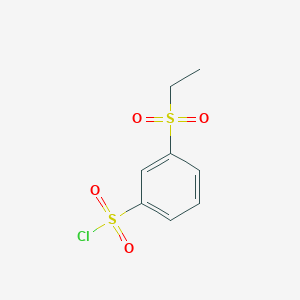
Ethyl 3-(methylsulfonyl)propanoate
Vue d'ensemble
Description
Ethyl 3-(methylsulfonyl)propanoate is a chemical compound with the molecular formula C6H12O4S . It is an ester, a type of organic compound derived from carboxylic acids .
Molecular Structure Analysis
The molecular structure of Ethyl 3-(methylsulfonyl)propanoate consists of a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .Applications De Recherche Scientifique
Selective Hydrolysis and Synthesis
Research on the selective hydrolysis of esters, including those related to "Ethyl 3-(methylsulfonyl)propanoate," has shown significant progress. For instance, the study by Chan, Cox, and Sinclair (2008) highlights the pH-dependent hydrolysis of methanesulfonate esters, offering insights into selective removal techniques that are crucial for organic synthesis and potentially genotoxic alkyl esters removal processes Chan, L., Cox, B., & Sinclair, R. (2008).
Crystal Structure Analysis
Investigations into novel AHAS inhibitors led to the synthesis and crystal structure determination of related compounds. This work, as detailed by Shang et al. (2011), provides a foundation for understanding molecular interactions and designing new pharmaceuticals Shang, Jian-li, et al. (2011).
Biocatalysis in Drug Metabolism
The application of biocatalysis for the preparation of mammalian metabolites of drugs showcases the importance of "Ethyl 3-(methylsulfonyl)propanoate" derivatives in understanding drug metabolism. Zmijewski et al. (2006) utilized Actinoplanes missouriensis to produce significant amounts of drug metabolites for structural characterization, emphasizing the compound's role in pharmacological research Zmijewski, M., et al. (2006).
Thermochemical and Kinetic Studies
El‐Nahas et al. (2007) conducted a comprehensive study on the thermochemistry and kinetics of esters, including ethyl propanoate. Their research, focusing on bond dissociation energies and decomposition pathways, contributes to our understanding of fuel combustion processes and the development of biofuels El‐Nahas, A., et al. (2007).
Synthetic Chemistry Applications
Further research into the synthesis of derivatives and reaction mechanisms demonstrates the versatility of "Ethyl 3-(methylsulfonyl)propanoate" in synthetic chemistry. Studies by Vetyugova et al. (2018) and Tye & Skinner (2002) reveal novel pathways for creating complex molecules, offering potential applications in drug synthesis and organic chemistry Vetyugova, D. A., et al. (2018); Tye, H., & Skinner, C. L. (2002).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 3-methylsulfonylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4S/c1-3-10-6(7)4-5-11(2,8)9/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVYVKASTXIZDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(methylsulfonyl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[3-Methyl-1-(methylamino)cyclopentyl]methanol](/img/structure/B1427223.png)








![[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetonitrile](/img/structure/B1427237.png)